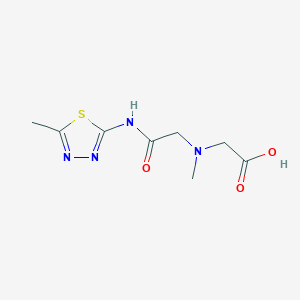
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid
Übersicht
Beschreibung
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid, also known as MTA, is a small molecule that has been used in scientific research for various purposes. MTA is a derivative of S-adenosylmethionine (SAM), which is a critical molecule in cellular metabolism. MTA has been shown to have various biochemical and physiological effects, making it an interesting molecule for scientific research.
Wirkmechanismus
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid inhibits polyamine biosynthesis by inhibiting AdoMetDC. AdoMetDC is a critical enzyme in the polyamine biosynthesis pathway, and its inhibition leads to a decrease in polyamine levels. Polyamines are essential molecules in cellular growth and proliferation, and their decrease leads to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has various biochemical and physiological effects. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has been shown to decrease polyamine levels, which leads to a decrease in cell growth and proliferation. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has also been shown to increase apoptosis, which is programmed cell death. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has also been shown to have neuroprotective effects by protecting neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has several advantages for lab experiments. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid is a small molecule that is easy to synthesize and purify. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid is also a potent inhibitor of polyamine biosynthesis, making it a useful tool in studying the polyamine biosynthesis pathway. However, 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has some limitations for lab experiments. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has low solubility in aqueous solutions, which can limit its use in certain experiments. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid also has low stability in solution, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for research on 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid. One potential direction is to investigate the use of 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid as an adjuvant therapy for cancer treatment. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has been shown to sensitize cancer cells to chemotherapy drugs, and further research could investigate the potential of 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid as a combination therapy for cancer treatment. Another potential direction is to investigate the use of 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid as a neuroprotective agent. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has been shown to have neuroprotective effects, and further research could investigate the potential of 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid as a treatment for neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has been used in scientific research for various purposes. One of the most common applications of 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid is as an inhibitor of polyamine biosynthesis. Polyamines are essential molecules in cellular growth and proliferation, and their biosynthesis is regulated by SAM. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid inhibits polyamine biosynthesis by inhibiting the enzyme S-adenosylmethionine decarboxylase (AdoMetDC), which is a critical enzyme in the polyamine biosynthesis pathway.
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has also been used in cancer research. Cancer cells have been shown to have increased polyamine biosynthesis compared to normal cells, and 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has been shown to inhibit the growth of cancer cells by inhibiting polyamine biosynthesis. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
2-[methyl-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-5-10-11-8(16-5)9-6(13)3-12(2)4-7(14)15/h3-4H2,1-2H3,(H,14,15)(H,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCPFKKEEYWCTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



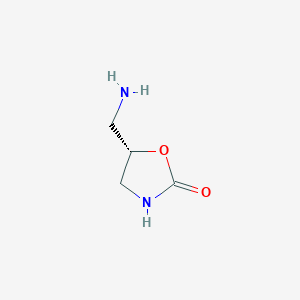



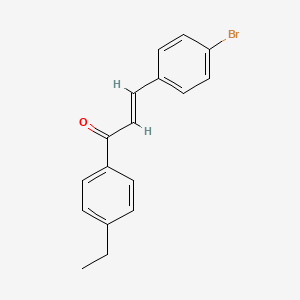
![1H-Imidazo[4,5-c]quinolin-4-amine](/img/structure/B3097847.png)
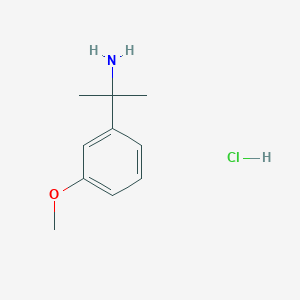

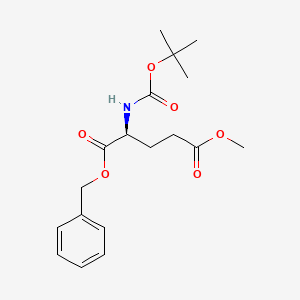

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3097884.png)
![[(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol](/img/structure/B3097890.png)
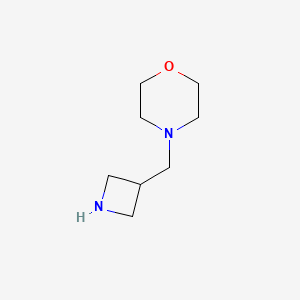
![8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3097897.png)